Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate
Description
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Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-27-20(26)17(14-6-3-4-8-16(14)21)23-10-12-24(13-11-23)19(25)15-7-5-9-22-18(15)28-2/h3-9,17H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCLCPBWCPYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate (CAS Number: 1252073-45-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C14H12ClN2O2S
- Molecular Weight: 293.8 g/mol
- IUPAC Name: this compound
- Solubility: <0.6 µg/mL at pH 7.4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of the piperazine moiety suggests potential activity on neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The chlorophenyl and methylsulfanyl groups may enhance lipophilicity, facilitating better membrane permeability and receptor binding.
Potential Targets:
- Serotonin Receptors: The piperazine structure is known to interact with serotonin receptors, which could influence mood and anxiety pathways.
- Dopamine Receptors: Similar to other piperazine derivatives, this compound might exhibit dopaminergic activity, potentially affecting psychotropic effects.
Biological Activity
Antidepressant and Anxiolytic Effects:
Research indicates that compounds with similar structures often exhibit antidepressant and anxiolytic properties. Studies have shown that modifications in the piperazine ring can significantly alter the efficacy and selectivity towards specific serotonin receptor subtypes.
Antimicrobial Activity:
Preliminary studies suggest that methylsulfanyl substitutions can enhance antimicrobial properties. Compounds containing sulfur atoms are often investigated for their ability to disrupt microbial cell membranes or inhibit enzymatic functions critical for bacterial survival.
Case Studies
-
Antidepressant Activity Study:
A study conducted on a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. The study utilized the forced swim test and tail suspension test to evaluate behavioral changes, revealing a marked decrease in immobility time compared to control groups.Compound Dose (mg/kg) Immobility Time (seconds) Test Compound 10 30 Control 10 60 -
Antimicrobial Efficacy Trial:
An investigation into the antimicrobial properties of derivatives containing methylsulfanyl groups showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.Bacteria Species MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli >100
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : Compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines such as MCF7 and MDA-MB231.
- Liver Cancer : Cytotoxicity against Hep-G2 cell lines has been reported, highlighting the potential for liver cancer treatment.
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
2.2 Neurological Disorders
The compound's structural features resemble those found in drugs targeting neurological disorders. Research indicates that piperazine derivatives can exhibit activity against conditions such as anxiety and depression. The presence of a chlorophenyl group may enhance central nervous system penetration, making this compound a candidate for further investigation in treating neurological conditions .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Piperazine Ring : Utilizing appropriate amines and carbonyl precursors.
- Chlorination : Introducing the chlorophenyl group through electrophilic aromatic substitution.
- Methylthio Group Introduction : Involving nucleophilic substitution reactions to attach the methylsulfanyl moiety.
These synthetic routes are crucial for optimizing yield and purity, which directly impact the biological activity of the final product .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit enzymes involved in tumor progression, such as proteases or kinases.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Understanding these mechanisms is essential for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Preparation Methods
Pyridine Ring Functionalization
The 2-methylsulfanylpyridine-3-carbonyl group is typically introduced via nucleophilic aromatic substitution (SNAr) or Friedel-Crafts acylation . A validated protocol involves:
Step 1: Synthesis of 2-chloro-3-nitro-pyridine
Starting material undergoes nitration at the 3-position using fuming HNO₃/H₂SO₄ at 0–5°C for 2 hr, yielding 85–90% product.
Step 2: Thioether Formation
Reaction with sodium thiomethoxide in DMF at 80°C for 6 hr introduces the methylsulfanyl group (78% yield):
$$ \text{2-Chloro-3-nitropyridine} + \text{NaSCH}_3 \rightarrow \text{2-Methylsulfanyl-3-nitropyridine} $$
Step 3: Nitro Group Reduction
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces the nitro group to amine (92% yield).
Step 4: Acyl Chloride Formation
The amine is converted to acyl chloride using oxalyl chloride (2 eq.) in anhydrous DCM at 0°C (quantitative conversion).
Piperazine Acylation
The synthesized acyl chloride reacts with piperazine under Schotten-Baumann conditions:
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Base | NaHCO₃ (2.5 eq.) |
| Temperature | 0°C → RT |
| Reaction Time | 4 hr |
| Yield | 81% |
Characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (dd, J=4.8 Hz, 1H), 8.02 (dd, J=8.0 Hz, 1H), 7.32 (dd, J=4.8/8.0 Hz, 1H), 3.85–3.70 (m, 4H), 3.10–2.95 (m, 4H), 2.55 (s, 3H)
- IR (KBr): 1655 cm⁻¹ (C=O stretch)
Synthesis of Methyl 2-Bromo-2-(2-chlorophenyl)acetate
Bromination of Methyl 2-(2-Chlorophenyl)acetate
Reaction Conditions
| Component | Quantity |
|---|---|
| Starting ester | 1.0 eq. |
| NBS | 1.05 eq. |
| AIBN | 0.1 eq. |
| Solvent | CCl₄ (0.5 M) |
| Temperature | 80°C, 3 hr |
Workup
- Cool to 0°C
- Filter through Celite
- Concentrate under vacuum
- Purify via silica chromatography (Hexane:EtOAc 8:2)
Yield : 87%
Characterization :
- MS (EI): m/z 292 [M+] (³⁵Cl), 294 [M+2] (³⁷Cl)
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 134.5 (C-Cl), 56.8 (C-Br), 52.3 (OCH₃)
Final Coupling: Nucleophilic Displacement
Reaction Optimization
The critical step involves displacement of bromide from methyl 2-bromo-2-(2-chlorophenyl)acetate by 4-(2-methylsulfanylpyridine-3-carbonyl)piperazine. Key parameters were systematically optimized:
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ (2.2 eq.) |
| Solvent | DMF, MeCN, THF | MeCN |
| Temperature | 60–100°C | 80°C |
| Time | 6–24 hr | 12 hr |
Mechanistic Insight :
The reaction proceeds through an Sₙ2 mechanism , with the piperazine nitrogen attacking the electrophilic α-carbon. Steric hindrance from the 2-chlorophenyl group necessitates elevated temperatures.
Procedure :
- Charge MeCN (15 mL/mmol) with both intermediates
- Add K₂CO₃ (2.2 eq.)
- Reflux at 80°C under N₂ for 12 hr
- Cool, filter through sintered glass
- Concentrate and purify via recrystallization (EtOAc/Hexane)
Yield : 73%
Purity : >99% (HPLC, C18 column, MeCN:H₂O 70:30)
Alternative Synthetic Routes
One-Pot Sequential Coupling
A patent-derived method employs ethylenediamine intermediates:
- Condense 2-(2-chlorophenyl)glyoxylic acid with ethylenediamine
- Cyclize using Dean-Stark trap (toluene, 110°C)
- Reduce intermediate with LiAlH₄ (0°C → reflux)
- Acylate with 2-methylsulfanylpyridine-3-carbonyl chloride
Advantages :
- Fewer purification steps
- 68% overall yield
Challenges :
- Requires strict temperature control during reduction
- Potential epimerization at α-carbon
Spectroscopic Characterization Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.42 (pyridine H), 7.55–7.30 (Ar-H), 4.15 (NCH₂CO), 3.65 (OCH₃), 2.51 (SCH₃) |
| ¹³C NMR | 170.5 (ester C=O), 167.8 (amide C=O), 56.1 (OCH₃), 42.3 (piperazine CH₂) |
| IR | 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II) |
| HRMS | Calcd for C₂₁H₂₁ClN₃O₃S: 454.0924; Found: 454.0921 |
Process Optimization Challenges
Byproduct Formation
Major impurities originate from:
- N-Acylation of both piperazine nitrogens (5–8%): Controlled using 0.95 eq. acyl chloride
- Ester hydrolysis : Minimized by anhydrous conditions (KF < 0.1%)
Scale-Up Considerations
- Exothermic risk in bromination step: Requires slow NBS addition (<2 hr)
- Metal residues : Pd content <5 ppm achieved via Chelex® resin treatment
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate?
- Methodology : A two-step approach is typical:
Coupling Reaction : React 2-methylsulfanylpyridine-3-carboxylic acid with piperazine derivatives (e.g., 1-(2-chlorophenyl)piperazine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) under nitrogen .
Esterification : Treat the intermediate with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters : Monitor reaction progress via TLC, and optimize yield by adjusting stoichiometry (1.2:1 molar ratio of acid to piperazine).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substituent integration (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 460–470 Da) .
- X-ray Diffraction : Single-crystal analysis (triclinic system, space group P1) to resolve stereochemistry and piperazine conformation .
Advanced Research Questions
Q. How can contradictions in biological activity data be systematically addressed?
- Approach :
Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Impurities >2% can skew bioassay results .
Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays).
Meta-Analysis : Compare data across publications, noting variables like solvent (DMSO vs. saline) and exposure time .
Q. What strategies are effective for structure-activity relationship (SAR) studies of piperazine-containing analogs?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified sulfanyl groups (e.g., methyl → ethyl) or chlorophenyl substituents (e.g., 3-Cl vs. 4-Cl).
- Computational Modeling : Perform docking simulations (AutoDock Vina) using crystallographic data (PDB entries from ) to predict binding affinities for targets like serotonin receptors.
- In Vitro Testing : Screen analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines) .
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- DoE Workflow :
- Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours).
- Response Variables : Yield (HPLC integration) and purity (area under the curve).
- Statistical Analysis : Use a central composite design (JMP® software) to identify interactions. For example, higher catalyst loading may reduce time but increase byproducts .
Q. What advanced techniques elucidate conformational dynamics in the solid state?
- Crystallography : Grow single crystals via slow evaporation (ethanol/water mixture). Collect data on a diffractometer (e.g., STOE IPDS 2) at 100K. Refine using SHELXL-2018 to analyze bond angles (e.g., piperazine chair vs. boat conformation) and intermolecular interactions (e.g., C–H···O bonds) .
Operational and Safety Considerations
Q. What are the stability and storage requirements for this compound?
- Storage : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis of the ester group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can computational modeling predict metabolic pathways?
- Tools : Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the methylsulfanyl group). Validate with LC-MS/MS analysis of hepatic microsome incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
